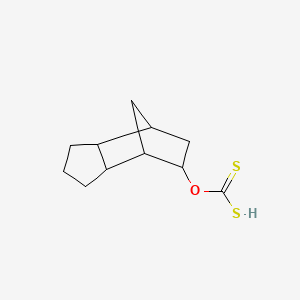

D609

Description

Properties

Molecular Formula |

C11H16OS2 |

|---|---|

Molecular Weight |

228.4 g/mol |

IUPAC Name |

8-tricyclo[5.2.1.02,6]decanyloxymethanedithioic acid |

InChI |

InChI=1S/C11H16OS2/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,13,14) |

InChI Key |

PWLXJBSAUKKGCM-UHFFFAOYSA-N |

SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)S |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)S |

Origin of Product |

United States |

Foundational & Exploratory

D609: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl-xanthogenate (D609) is a potent synthetic compound with a broad spectrum of biological activities, including antiviral, antitumor, anti-inflammatory, and antioxidant effects.[1] Its multifaceted mechanism of action has garnered significant interest within the scientific community, positioning it as a valuable tool for research and a potential therapeutic agent. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of two key enzymes involved in lipid signaling: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS).[1][2] This dual inhibition leads to significant alterations in the intracellular levels of critical second messengers, namely diacylglycerol (DAG) and ceramide, which in turn modulate a cascade of downstream cellular processes.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

This compound acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and DAG.[1][2] By blocking the active site of PC-PLC, this compound reduces the production of DAG. A potential aspect of this inhibition is the chelation of zinc ions (Zn²⁺), which are essential cofactors for PC-PLC activity.[2]

Inhibition of Sphingomyelin Synthase (SMS)

This compound also inhibits the activity of sphingomyelin synthase (SMS), the enzyme responsible for the transfer of a phosphocholine group from PC to ceramide, thereby generating sphingomyelin and DAG.[2][3] Inhibition of SMS leads to an accumulation of its substrate, ceramide, a potent signaling molecule involved in cell cycle arrest and apoptosis.[2][3]

The combined inhibition of PC-PLC and SMS by this compound results in a decreased availability of DAG and a concurrent increase in intracellular ceramide levels. This shift in the balance of these two lipid second messengers is central to the diverse biological effects of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory and biological activities of this compound.

| Target Enzyme | Inhibition Constant (Ki) | Notes |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 5-10 µM | Competitive inhibitor.[2] |

| Sphingomyelin Synthase (SMS) | Not explicitly quantified in the provided results. | This compound is a known inhibitor of both SMS1 and SMS2.[4][5] |

| Biological Activity | IC50 Value | Cell Line/System | Notes |

| Antiviral (Herpes Simplex Virus-1) | > 3.8 µM (reduction in virus production) | In vitro | Complete inhibition at 75.2 µM.[6] |

| Antiviral (Herpes Simplex Virus-1) | 1.9 µM (inhibition of US3-encoded protein kinase) | In vitro | |

| Anti-proliferative | 10-50 µM | Various cancer cell lines (HTB-26, PC-3, HepG2) | |

| Inhibition of cPLA2 | ~375 µM | MDCK cells | Mixed pattern of noncompetitive and uncompetitive inhibition with a Ki of 86.25 µM for purified bovine spleen cPLA2.[6] |

Signaling Pathways

The inhibition of PC-PLC and SMS by this compound triggers a cascade of downstream signaling events that ultimately lead to the observed cellular effects, such as cell cycle arrest and apoptosis.

This compound-Induced Cell Cycle Arrest

This compound-Modulated Apoptotic Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay (Amplex Red Method)

This assay provides a sensitive method for continuously monitoring PC-PLC activity.[7]

Materials:

-

Amplex® Red PC-PLC Assay Kit (contains Amplex Red reagent, DMSO, Horseradish peroxidase (HRP), H₂O₂, 5X Reaction Buffer, Lecithin)

-

PC-PLC containing samples

-

Purified PC-PLC (for positive control)

-

Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

-

96-well black microplate

Procedure:

-

Reagent Preparation:

-

Prepare a 1X working solution of Reaction Buffer from the 5X stock.

-

Prepare a stock solution of Amplex Red reagent in DMSO.

-

Prepare stock solutions of HRP, alkaline phosphatase, and choline oxidase in 1X Reaction Buffer.

-

Prepare a lecithin solution in 1X Reaction Buffer.

-

-

Sample and Control Preparation:

-

Dilute PC-PLC-containing samples in 1X Reaction Buffer.

-

Prepare a positive control using a known concentration of purified PC-PLC.

-

Use 1X Reaction Buffer without PC-PLC as a negative control.

-

-

Assay Reaction:

-

Pipette 100 µL of the diluted samples and controls into separate wells of the microplate.

-

Prepare a working solution containing Amplex Red reagent, HRP, alkaline phosphatase, choline oxidase, and lecithin in 1X Reaction Buffer.

-

Initiate the reactions by adding 100 µL of the working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes or longer, protected from light.

-

Measure the fluorescence at multiple time points to monitor the reaction kinetics.

-

Sphingomyelin Synthase (SMS) Activity Assay

This protocol describes a method to measure SMS activity in cell lysates.[4][5]

Materials:

-

Cell lysates

-

[¹⁴C]-L-serine (or other suitable radiolabeled precursor)

-

This compound (for inhibition studies)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl)

-

C₆-NBD-ceramide

-

Phosphatidylcholine

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations for the desired time.

-

-

Radiolabeling:

-

Add [¹⁴C]-L-serine to the culture medium and incubate to allow for incorporation into sphingolipids.

-

-

Lipid Extraction:

-

Harvest the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

-

Enzyme Activity Assay:

-

Incubate cell lysates with a reaction mixture containing reaction buffer, C₆-NBD-ceramide, and phosphatidylcholine at 37°C.

-

-

Analysis:

-

Separate the radiolabeled sphingomyelin from other lipids using TLC.

-

Quantify the amount of [¹⁴C]-sphingomyelin using a scintillation counter.

-

Calculate the SMS activity based on the amount of product formed.

-

Antioxidant Activity Assay (DPPH Method)

This assay measures the free radical scavenging activity of this compound.[8][9]

Materials:

-

This compound solution

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol

-

Methanol or ethanol

-

Spectrophotometer or microplate reader (measurement at ~517 nm)

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Prepare serial dilutions of the this compound solution and the positive control.

-

-

Reaction:

-

Add the this compound solution or positive control to the DPPH solution.

-

Include a blank sample containing only the solvent and DPPH.

-

-

Incubation:

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at ~517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates radical scavenging activity.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)

This assay determines the ability of this compound to inhibit the replication of Herpes Simplex Virus-1 (HSV-1).[10][11]

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus-1 (HSV-1)

-

This compound solution

-

Cell culture medium

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding:

-

Seed Vero cells in multi-well plates and grow to form a confluent monolayer.

-

-

Virus Infection:

-

Infect the cell monolayers with a known titer of HSV-1.

-

-

Drug Treatment:

-

After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing various concentrations of this compound.

-

-

Plaque Formation:

-

Overlay the cells with a methylcellulose-containing medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for 2-3 days to allow for plaque development.

-

-

Plaque Visualization and Counting:

-

Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

-

Calculation:

-

Calculate the percentage of plaque inhibition for each this compound concentration compared to the untreated virus control.

-

Determine the IC50 value, the concentration of this compound that inhibits plaque formation by 50%.

-

Conclusion

This compound is a multifaceted compound with a well-defined primary mechanism of action centered on the inhibition of PC-PLC and SMS. This dual inhibitory activity leads to a critical shift in the intracellular balance of DAG and ceramide, triggering downstream signaling cascades that regulate fundamental cellular processes such as cell cycle progression and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. The intricate signaling pathways affected by this compound present numerous avenues for future research and the development of novel therapeutic strategies for a range of diseases, including cancer and viral infections.

References

- 1. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]

- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

D609 as a Competitive Inhibitor of Phosphatidylcholine-Specific Phospholipase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tricyclodecan-9-yl-xanthogenate (D609), a potent and specific competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a critical enzyme in cellular signaling, hydrolyzing phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine. The dysregulation of PC-PLC activity has been implicated in a variety of pathological conditions, including cancer, inflammation, and neurodegenerative diseases. This compound serves as a valuable pharmacological tool for elucidating the physiological roles of PC-PLC and as a lead compound for the development of novel therapeutics targeting this enzyme. This document details the mechanism of action of this compound, provides a comprehensive summary of its inhibitory kinetics, outlines key experimental protocols for its study, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and PC-PLC

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in phospholipid metabolism and cellular signal transduction.[1][2] It catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, into diacylglycerol (DAG) and phosphocholine.[1][2] These products act as second messengers, activating a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4]

Tricyclodecan-9-yl-xanthogenate, commonly known as this compound, is a xanthate compound that has been extensively characterized as a selective and competitive inhibitor of PC-PLC.[5][6][7] By competing with the natural substrate, phosphatidylcholine, for the active site of the enzyme, this compound effectively blocks the production of DAG and phosphocholine, thereby modulating the signaling pathways governed by PC-PLC.[7] Beyond its well-established role as a PC-PLC inhibitor, this compound has also been reported to exhibit antioxidant properties and to inhibit sphingomyelin synthase (SMS).[3][6] These multifaceted activities contribute to its broad pharmacological profile, which includes antiviral, antitumor, and anti-inflammatory effects.[5][6]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against PC-PLC has been quantified in numerous studies. The key kinetic parameters are summarized in the table below, providing a basis for experimental design and data interpretation.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Ki | 6.4 µM | Phosphatidylcholine | Bacterial | [5][7] |

| Ki | 8.8 µM | p-Nitrophenylphosphorylcholine (p-NPP) | Bacterial | [7] |

| IC50 | ~33.4 µg/ml | Endogenous | A431 cells | [8] |

| IC50 | ~50 µg/ml | Endogenous | HaCaT cells | [8] |

| IC50 | 20 mg/ml | N/A (LPS- and IFNγ-induced NO production) | Phagocytic cells | [6] |

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of PC-PLC, meaning it reversibly binds to the active site of the enzyme, thereby preventing the substrate (phosphatidylcholine) from binding.[7] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The inhibitor's effectiveness is dependent on its concentration relative to the substrate concentration. Lineweaver-Burk plots of PC-PLC activity in the presence and absence of this compound show intersecting lines on the y-axis, a hallmark of competitive inhibition.[7] It is suggested that this compound competes with the phosphorylcholine headgroup of the PC substrate for binding to the enzyme's active site.[7]

Experimental Protocols

PC-PLC Enzymatic Activity Assays

The Amplex® Red PC-PLC assay kit provides a sensitive fluorometric method for detecting PC-PLC activity.[7]

Principle: This is a coupled enzymatic assay. PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and DAG. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin, which can be measured.[7]

Protocol Outline:

-

Reagent Preparation: Prepare a working solution of Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and the PC substrate in reaction buffer as per the manufacturer's instructions.[9]

-

Sample Preparation: Prepare cell lysates or purified enzyme samples.

-

Reaction Setup: In a 96-well plate, add the enzyme sample and the this compound inhibitor at various concentrations.

-

Initiate Reaction: Add the Amplex® Red working solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

-

Data Analysis: Determine the rate of reaction and calculate the percent inhibition by this compound.

This method directly measures the product of PC-PLC activity using a radiolabeled substrate.[7]

Principle: PC-PLC activity is determined by measuring the amount of radiolabeled phosphocholine released from [³H]-phosphatidylcholine.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, [³H]-phosphatidylcholine, and the enzyme sample.

-

Inhibition: Add this compound at various concentrations to the reaction mixtures.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Termination and Separation: Stop the reaction and separate the aqueous phase (containing radiolabeled phosphocholine) from the organic phase (containing unreacted substrate) by liquid-liquid extraction.

-

Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity and the inhibitory effect of this compound.

This colorimetric assay utilizes a chromogenic substrate analog of phosphatidylcholine.[7][10]

Principle: PC-PLC cleaves the colorless substrate p-NPPC to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm.[10]

Protocol Outline:

-

Reaction Setup: In a 96-well plate, combine the enzyme solution, buffer, and varying concentrations of this compound.

-

Substrate Addition: Add the p-NPPC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time.

-

Measurement: Measure the absorbance at 405-410 nm using a microplate reader.

-

Data Analysis: Determine the rate of p-nitrophenol formation and calculate the inhibition by this compound.

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[14][15]

Protocol Outline:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathways and Visualizations

Inhibition of PC-PLC by this compound has profound effects on various downstream signaling pathways.

PC-PLC Signaling Cascade

PC-PLC activation, often triggered by growth factors or cytokines, leads to the hydrolysis of phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine. DAG is a potent activator of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, including components of the MAPK and NF-κB signaling pathways, ultimately influencing gene expression related to cell proliferation, survival, and inflammation.

Experimental Workflow for this compound Evaluation

A typical workflow to characterize the inhibitory effect of this compound on PC-PLC and its cellular consequences involves a series of in vitro and cell-based assays.

Conclusion

This compound is a well-characterized competitive inhibitor of PC-PLC that has proven to be an invaluable tool for dissecting the complex roles of this enzyme in cellular physiology and pathology. Its ability to selectively block the production of key second messengers has provided significant insights into the signaling pathways that govern cell proliferation, inflammation, and survival. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and the development of next-generation PC-PLC inhibitors hold significant promise for the treatment of a range of human diseases.

References

- 1. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications [mdpi.com]

- 4. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. chondrex.com [chondrex.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Tricyclodecan-9-yl-Xanthogenate (D609): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a synthetic compound with a broad spectrum of biological activities, positioning it as a molecule of significant interest in pharmacological research and drug development.[1][2][3][4][5][6] Initially investigated for its antiviral properties, the known bioactivities of this compound have expanded to include antitumor, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4][5][6] The primary mechanism of action is attributed to its competitive inhibition of two key enzymes in lipid metabolism: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][7][8] This inhibition leads to the modulation of critical second messengers, such as diacylglycerol (DAG) and ceramide, thereby influencing a cascade of downstream signaling pathways that regulate cellular processes like cell cycle progression, apoptosis, and inflammation.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Biological Activities and Quantitative Data

The pharmacological effects of this compound are diverse, with significant implications for various therapeutic areas. The following tables summarize the key quantitative data associated with its biological activities.

| Enzyme Inhibition | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |

| Phosphatidylcholine-specific Phospholipase C (PC-PLC) | 6.4 µM | Competitive inhibition | [9][10][11] | |

| Sphingomyelin Synthase (SMS) | Not specified | Inhibition of both SMS1 and SMS2 | [1][5] | |

| Nitric Oxide Synthase (NOS) | IC50 = 20 µg/ml | LPS-stimulated phagocytes | [11] |

| Antiproliferative and Cytotoxic Activity | Cell Line | Parameter | Value | Reference |

| U937 leukemia cells | LD50 | 117 µM | [12] | |

| RAW 264.7 macrophages, N9 and BV-2 microglia, DITNC1 astrocytes | Proliferation Inhibition | Significant at 100 µM | [12] |

| Antiviral Activity | Virus | Effect | Concentration | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Inhibition of replication | > 3.8 µM | [1][13] | |

| Herpes Simplex Virus-1 (HSV-1) | Complete inhibition of virus production | 75.2 µM | [1][13] | |

| Respiratory Syncytial Virus (RSV) | Inhibition of virus growth | Not specified | [14] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways, primarily through its impact on lipid metabolism.

Inhibition of PC-PLC and SMS and its Downstream Consequences

The cornerstone of this compound's mechanism of action is the inhibition of PC-PLC and SMS. This dual inhibition disrupts the balance of key lipid second messengers, diacylglycerol (DAG) and ceramide, leading to profound cellular effects.

Ceramide-Mediated Cell Cycle Arrest

By inhibiting SMS, this compound leads to an accumulation of ceramide.[1][5] Elevated ceramide levels trigger a signaling cascade that results in cell cycle arrest at the G0/G1 phase. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent hypophosphorylation of the retinoblastoma protein (Rb).

Modulation of NF-κB Signaling

This compound has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This inhibition is thought to be mediated through the prevention of IκB degradation, which normally holds NF-κB inactive in the cytoplasm.

References

- 1. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. Prodrug modification increases potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (this compound) chemical stability and cytotoxicity against U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

D609's Role in Ceramide and Diacylglycerol Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tricyclodecan-9-yl-xanthogenate (D609) is a potent pharmacological agent extensively utilized in cellular signaling research. Its primary mechanisms of action involve the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] This dual inhibition profoundly alters the cellular balance of the critical lipid second messengers, ceramide and 1,2-diacylglycerol (DAG). While inhibition of SMS consistently leads to the accumulation of ceramide, a key mediator of anti-proliferative and pro-apoptotic signals, the net effect on DAG is more complex due to the compound's impact on multiple pathways.[4][5] The this compound-induced elevation in ceramide triggers significant downstream effects, including cell cycle arrest via upregulation of cyclin-dependent kinase inhibitors and modulation of apoptosis.[4][6] This guide provides an in-depth analysis of this compound's mechanisms, its impact on lipid pools, downstream signaling consequences, and detailed protocols for key experimental assays.

Core Mechanisms of Action

This compound's biological effects are primarily attributed to its ability to inhibit two key enzymes involved in lipid metabolism. This dual-targeting nature is fundamental to its impact on ceramide and DAG signaling.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to generate phosphocholine and DAG.[1] this compound acts as a specific and competitive inhibitor of PC-PLC.[3] The enzymatic activity of PC-PLC is dependent on Zinc ions (Zn2+), and it has been suggested that this compound's inhibitory action may be partly due to its ability to chelate these essential ions in the enzyme's active site.[1][2] By blocking this pathway, this compound directly reduces the generation of DAG from PC.

Inhibition of Sphingomyelin Synthase (SMS)

Sphingomyelin synthase (SMS) is a central enzyme in sphingolipid metabolism. It catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, thereby producing sphingomyelin (SM) and DAG.[2][4] this compound inhibits both major isoforms of this enzyme: SMS1, located in the Golgi apparatus, and SMS2, found at the plasma membrane.[2][4] The primary consequence of SMS inhibition is the blockage of ceramide conversion into sphingomyelin, leading to a significant accumulation of intracellular ceramide.[4][5] This action also curtails a secondary route of DAG production.

Other Reported Activities

While PC-PLC and SMS are the primary targets, it is important for researchers to be aware of other potential off-target effects, particularly at higher concentrations:

-

Cytosolic Phospholipase A2 (cPLA2): High concentrations of this compound (IC50 ≈ 375 µM in cells) can inhibit cPLA2, which is involved in releasing arachidonic acid.[7]

-

Glucosylceramide Synthase (GCS): this compound has been shown to inhibit GCS, though to a lesser extent than SMS. This can also contribute to ceramide accumulation by preventing its conversion to glucosylceramide.[6]

-

Antioxidant Properties: As a xanthate compound containing a thiol group, this compound possesses antioxidant properties and can act as a glutathione mimetic.[1][2]

Impact on Cellular Lipid Pools

The dual inhibition by this compound leads to a significant remodeling of the intracellular lipid landscape, most notably affecting ceramide and DAG levels.

Ceramide Accumulation

The most consistent and functionally significant consequence of this compound treatment is the elevation of intracellular ceramide.[4] This occurs primarily because SMS inhibition blocks the conversion of ceramide to sphingomyelin.[5] Studies have demonstrated a significant increase in total ceramide mass within hours of this compound application. For example, treating BV-2 microglia cells with 100 µM this compound for 2 hours resulted in a significant increase in ceramide levels, which remained elevated for at least 2 hours after the compound was removed.[4][8]

The Complex Effect on Diacylglycerol (DAG)

The net effect of this compound on DAG levels is context-dependent and not straightforward. Based on its mechanisms, this compound is expected to decrease DAG by inhibiting its production from both PC (via PC-PLC) and the sphingomyelin cycle (via SMS). However, some studies have reported a paradoxical increase in total DAG levels following this compound treatment.[4] This suggests the existence of a cellular compensatory mechanism to maintain DAG homeostasis, or that this compound may indirectly affect other DAG-producing pathways.[4] Researchers should, therefore, directly measure DAG levels in their specific experimental system rather than assuming a decrease.

Downstream Signaling Consequences

The this compound-induced shift in the ceramide/DAG ratio has profound effects on cellular signaling cascades, particularly those governing cell fate.

Regulation of Cell Proliferation and Cycle Arrest

The accumulation of ceramide is a potent anti-proliferative signal.[4] Ceramide can induce cell cycle arrest, primarily in the G0/G1 phase, by modulating the expression and activity of key cell cycle regulators.[4] Specifically, elevated ceramide leads to the upregulation of cyclin-dependent kinase (Cdk) inhibitors, such as p21 and p27.[1][4] These inhibitors then prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypo-phosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for entry into the S-phase.[4]

Modulation of Apoptosis

This compound can sensitize cells to apoptosis, particularly in response to death receptor ligands like FasL.[6][9] The increase in ceramide acts downstream of caspase-8, enhancing both caspase-dependent and -independent cell death pathways.[9] This makes this compound a useful tool for studying the role of ceramide in programmed cell death.

Antagonism of Insulin Signaling

Ceramide is increasingly recognized as a negative regulator of insulin signaling.[10][11] By inducing ceramide accumulation, this compound can recapitulate the effects of saturated fatty acids, leading to impaired insulin-stimulated phosphorylation of key signaling nodes like Akt/PKB.[12] This positions this compound as a valuable reagent for investigating the mechanisms of lipid-induced insulin resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: Inhibitory Constants and Effective Concentrations of this compound

| Target Enzyme | Parameter | Value | Cell/System | Reference |

|---|---|---|---|---|

| PC-PLC | Ki | 6.4 µM | Bacterial PC-PLC | [3] |

| cPLA2 | Ki | 86.25 µM | Purified Bovine Spleen cPLA2 | [7] |

| cPLA2 | IC50 | ~375 µM | MDCK Cells (AA release) | [7] |

| PC-PLC | Inhibition | 60-80% | MDA-MB-231 cells (50 µg/mL) | [13] |

| SMS | Inhibition | ~21% | MDA-MB-231 cells (50 µg/mL) |[13] |

Table 2: Reported Effects of this compound on Cellular Lipid Levels

| Cell Line | This compound Concentration | Duration | Effect on Ceramide | Effect on DAG | Reference |

|---|---|---|---|---|---|

| BV-2 Microglia | 100 µM | 2 hours | Significant Increase | Significant Increase | [4] |

| CHO-K1 | Not specified | 2 hours | 2-fold Increase | Not reported | [14] |

| U937 Leukemia | Not specified | Time-dependent | Significant Increase | Decrease | [5] |

| Jurkat | Non-toxic conc. | Not specified | Transient Increase | Not reported |[6] |

Key Experimental Protocols

Protocol: Measurement of PC-PLC Activity (Amplex Red Assay)

This is an indirect, coupled-enzyme fluorescence assay commonly used to measure PC-PLC activity.[1][15][16]

Principle:

-

PC-PLC hydrolyzes PC to yield DAG and phosphocholine.

-

Alkaline phosphatase hydrolyzes phosphocholine to choline.

-

Choline oxidase oxidizes choline, producing H₂O₂.

-

Horseradish peroxidase (HRP) uses H₂O₂ to oxidize the Amplex Red reagent to the highly fluorescent product, resorufin.

Materials:

-

Amplex Red PC-PLC Assay Kit (or individual components)

-

Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em ≈ 530/590 nm)

-

Bacterial PC-PLC standard

Procedure:

-

Cell Lysate Preparation: Harvest and wash cells. Resuspend the cell pellet in ice-cold lysis buffer and homogenize (e.g., by passage through a 27-gauge needle). Centrifuge at low speed (e.g., 400 x g) to pellet insoluble material. The supernatant is the cell homogenate. Determine protein concentration (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, prepare reaction wells containing the cell homogenate (e.g., 50 µg protein).

-

Controls: Include wells with homogenate but without the PC substrate to control for endogenous choline/H₂O₂. Include wells with buffer only as a blank.

-

Standard Curve: Prepare a standard curve using known concentrations of bacterial PC-PLC.

-

Initiate Reaction: Add the Amplex Red reaction mixture (containing PC substrate, alkaline phosphatase, choline oxidase, HRP, and Amplex Red reagent) to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Read the fluorescence on a microplate reader.

-

Calculation: Subtract background fluorescence and calculate PC-PLC activity in the samples based on the standard curve.

Protocol: Quantification of Cellular Lipids by LC-MS/MS

This protocol outlines a general workflow for the robust quantification of ceramide and DAG species using liquid chromatography-tandem mass spectrometry.[17][18]

Principle: Lipids are extracted from cells, separated by liquid chromatography based on their physicochemical properties, and then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each lipid species and its corresponding internal standard allow for high sensitivity and specificity.

Materials:

-

Solvents: Isopropanol, ethyl acetate, water (LC-MS grade)

-

Internal Standards: A suite of deuterated or ¹³C-labeled ceramide and DAG standards (e.g., C17:0-ceramide, d5-DAGs).

-

Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Procedure:

-

Cell Harvest: Scrape cells into a phosphate-buffered saline (PBS) solution, pellet, and record the wet weight or protein amount.

-

Lipid Extraction: Resuspend the pellet. Add internal standards. Perform a monophasic or biphasic lipid extraction. A common method is adding an extraction mixture (e.g., isopropanol:water:ethyl acetate) followed by vigorous vortexing and centrifugation.[17]

-

Sample Preparation: Collect the organic (lipid-containing) phase and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC injection (e.g., methanol/chloroform).

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution to separate the lipid species.

-

Data Acquisition: Acquire data in positive ion electrospray ionization (ESI) mode using pre-determined MRM transitions for each target analyte and internal standard.

-

Quantification: Integrate the peak areas for each lipid species and its corresponding internal standard. Generate a calibration curve using synthetic standards to calculate the absolute amount of each lipid, which is then normalized to the initial protein content or cell number.

Conclusion and Future Perspectives

This compound remains an indispensable tool for investigating the intricate signaling roles of ceramide and diacylglycerol. Its ability to simultaneously inhibit PC-PLC and SMS provides a unique method for inducing ceramide accumulation and dissecting its downstream effects on cell proliferation, apoptosis, and metabolism. However, users must remain cognizant of its complex pharmacological profile, including its off-target effects and the paradoxical increase in DAG observed in some systems. Future research should aim to further elucidate the cellular mechanisms that compensate for this compound-induced signaling changes and could benefit from the use of specific stereoisomers of this compound, which may offer more selective inhibition of its targets.[19] Careful experimental design, including direct measurement of lipid pools and consideration of potential off-target effects, will ensure that this compound continues to provide valuable insights into the complex world of lipid signaling.

References

- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tricyclodecan-9-yl-xanthogenate this compound Triggers Ceramide Increase and Enhances FasL-Induced Caspase-Dependent and -Independent Cell Death in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The tricyclodecan-9-yl-xanthogenate this compound triggers ceramide increase and enhances FasL-induced caspase-dependent and -independent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A role for ceramide, but not diacylglycerol, in the antagonism of insulin signal transduction by saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Role for Ceramides, but Not Sphingomyelins, as Antagonists of Insulin Signaling and Mitochondrial Metabolism in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EFFECT OF this compound ON PHOSPHOLIPID METABOLISM AND CELL DEATH DURING OXYGEN-GLUCOSE DEPRIVATION IN PC12 CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Training Does Not Alter Muscle Ceramide and Diacylglycerol in Offsprings of Type 2 Diabetic Patients Despite Improved Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Skeletal Muscle Triglycerides, Diacylglycerols, and Ceramides in Insulin Resistance: Another Paradox in Endurance-Trained Athletes? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Tricyclodecan-9-yl-xanthogenate (D609)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecan-9-yl-xanthogenate (D609) is a well-documented competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4] While its effects on lipid signaling pathways are extensively studied, this compound also possesses potent and multifaceted antioxidant properties that contribute significantly to its biological activities, including neuroprotection and anti-inflammatory effects.[3][5] This technical guide provides a comprehensive overview of the in vitro antioxidant mechanisms of this compound, detailing its direct radical-scavenging capabilities, its influence on endogenous antioxidant systems, and its protective effects against cellular oxidative damage. This document synthesizes key findings, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is not attributed to a single mechanism but rather a combination of direct chemical reactivity and indirect biological effects.

Direct Radical Scavenging and Glutathione Mimicry

The primary basis for this compound's direct antioxidant effect is the presence of a thiol moiety within its xanthate group.[1][6] This functional group makes this compound a highly reductive molecule capable of directly neutralizing reactive oxygen species (ROS).

-

Glutathione (GSH) Mimetic Action : this compound functions as a mimic of reduced glutathione (GSH), a critical intracellular antioxidant.[6][7] It can donate a hydrogen atom from its thiol group to neutralize free radicals.

-

Redox Cycling : The xanthate group of this compound can be readily oxidized to form a disulfide. This oxidized dixanthate is subsequently recognized as a substrate by the enzyme glutathione reductase (GR), which reduces it back to its active thiol form, thus regenerating this compound in a catalytic cycle.[1][3][6][7] This recycling enhances its sustained antioxidant capacity.

-

ROS Scavenging : Studies have demonstrated that this compound can directly scavenge various ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[7][8] It has been shown to inhibit the Fenton reaction-induced oxidation of fluorescent probes and the formation of free radical spin adducts.[5][9]

Indirect Antioxidant Effects and Modulation of Cellular Defenses

Beyond direct scavenging, this compound mitigates oxidative stress by influencing endogenous cellular defense systems.

-

Upregulation of Metallothioneins (MTs) : In retinal pigment epithelial (RPE) cells, this compound was found to exert its protective effects by strongly upregulating the expression of the metallothionein (MT) family of proteins (specifically MT-1A, -1E, -1G, -1X, and MT-2A).[10] MTs are cysteine-rich proteins with powerful antioxidant properties, capable of scavenging ROS and sequestering pro-oxidant metals.[10]

-

Inhibition of ROS-Generating Enzymes : By inhibiting PC-PLC, this compound can interfere with inflammatory signaling cascades that lead to the activation of ROS-producing enzymes like NADPH oxidase.[3]

-

Preservation of Intracellular GSH : Pre-incubation of cells with this compound has been shown to prevent the depletion of intracellular reduced glutathione levels following exposure to oxidative insults like ionizing radiation.[5]

-

Enhancement of Antioxidant Enzyme Activity : In mitochondria isolated from this compound-treated animals, there was an observed increase in the activity of key antioxidant enzymes, including glutathione S-transferase (GST), glutathione peroxidase (GPx), and glutathione reductase (GR).[7][11]

Quantitative Data on In Vitro Antioxidant Effects

The following tables summarize the reported quantitative effects of this compound in mitigating various markers of oxidative stress in different in vitro models.

Table 1: Effect of this compound on Markers of Protein and Lipid Oxidation

| In Vitro Model | Oxidative Insult | This compound Concentration | Measured Marker | Observed Effect | Reference |

| Rat Primary Neuronal Cells | Amyloid-beta (1-42) (10 µM) | 50 µM | Protein Oxidation | Protected glyceraldehyde-3-phosphate dehydrogenase, pyruvate kinase, malate dehydrogenase, and 14-3-3 zeta from oxidation. | [12] |

| Isolated Gerbil Brain Mitochondria | Fe²⁺/H₂O₂ | 50 mg/kg (in vivo admin) | Protein Carbonyls | Significant reduction compared to control. | [11] |

| Isolated Gerbil Brain Mitochondria | AAPH | 50 mg/kg (in vivo admin) | Protein-bound HNE | Significant reduction compared to control. | [11] |

| Isolated Gerbil Brain Mitochondria | Amyloid-beta (1-42) | 50 mg/kg (in vivo admin) | 3-Nitrotyrosine | Significant reduction compared to control. | [11] |

| Synaptosomal Membranes | Fenton Reagents | Not specified | Lipid Peroxidation | Inhibited lipid peroxidation. | [5][9] |

| Cultured Neurons | Amyloid-beta (1-42) | Not specified | Lipid Peroxidation | Significantly attenuated. | [3] |

Table 2: Effect of this compound on Cellular ROS Levels and Glutathione Status

| In Vitro Model | Oxidative Insult | This compound Concentration | Measured Marker | Observed Effect | Reference |

| Lymphocytes | Ionizing Radiation | Not specified | Intracellular ROS | Significant diminution of ROS production. | [5][9] |

| Cultured Neurons | Amyloid-beta (1-42) | Not specified | Intracellular ROS | Significantly attenuated ROS accumulation. | [3] |

| Lymphocytes | Ionizing Radiation | Not specified | Intracellular GSH | Prevented the decrease in reduced glutathione. | [5] |

| Isolated Gerbil Brain Mitochondria | Various Oxidants | 50 mg/kg (in vivo admin) | GSH/GSSG Ratio | Significantly maintained the ratio. | [7][11] |

| ftRPE cells | Sodium Iodide (SI) | 10 µM | Mitochondrial ROS | Rescued mitochondrial loss and reduced ROS levels. | [13] |

| Chemical Assay | Hydrogen Peroxide (10 mM) | 25-100 mM | H₂O₂ Levels | Dose-dependent reduction in H₂O₂. | [8] |

Signaling Pathways and Experimental Workflows

Visualizations of the key pathways and experimental designs are provided below using Graphviz.

Core Mechanism of Action of this compound

Caption: this compound competitively inhibits PC-PLC and SMS, altering lipid messenger levels.

This compound Glutathione Mimetic and Redox Cycle

Caption: this compound scavenges ROS and is regenerated by Glutathione Reductase.

General Workflow for In Vitro Antioxidant Assessment

Caption: Workflow for evaluating this compound's cytoprotective antioxidant effects.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antioxidant properties of this compound.

Measurement of Intracellular ROS Production

This protocol is based on the use of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding : Plate cells (e.g., primary neurons, lymphocytes, or RPE cells) in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

This compound Pre-treatment : Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 10-100 µM). Incubate for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Probe Loading : Remove the this compound-containing medium. Wash cells once with warm phosphate-buffered saline (PBS). Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C, protected from light.

-

Induction of Oxidative Stress : Wash cells once with warm PBS to remove excess probe. Add the oxidative agent (e.g., 100 µM H₂O₂, 10 µM Amyloid-beta) diluted in fresh medium.

-

Fluorescence Measurement : Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.

-

Data Analysis : Normalize the fluorescence intensity of treated wells to the vehicle control. Calculate the percentage reduction in ROS production for this compound-treated groups compared to the oxidant-only group.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Sample Preparation : Following treatment with this compound and an oxidative insult as described in 5.1, harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

TBARS Reaction : To 100 µL of cell lysate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% thiobarbituric acid (TBA).

-

Incubate the mixture at 95°C for 15 minutes to allow the MDA-TBA adduct to form.

-

Cool the samples to room temperature.

-

Measurement : Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Quantification : Calculate the concentration of MDA using a standard curve prepared with MDA or 1,1,3,3-tetramethoxypropane. Normalize the results to the total protein content of the lysate.

Protein Oxidation Assay (Protein Carbonyls)

This method detects carbonyl groups introduced into proteins by oxidative damage using 2,4-dinitrophenylhydrazine (DNPH).

-

Sample Preparation : Prepare cell lysates as described in 5.2.1 and 5.2.2.

-

Derivatization : Aliquot 50 µL of lysate into two separate tubes. To one tube, add 50 µL of 10 mM DNPH in 2.5 M HCl (sample). To the other, add 50 µL of 2.5 M HCl alone (control).

-

Incubate both tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.

-

Protein Precipitation : Add 100 µL of 20% TCA to each tube. Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the protein. Discard the supernatant.

-

Washing : Wash the protein pellet three times with 500 µL of a 1:1 ethanol/ethyl acetate mixture to remove unreacted DNPH. Vortex and centrifuge after each wash.

-

Solubilization : After the final wash, re-dissolve the protein pellet in 200 µL of 6 M guanidine hydrochloride solution.

-

Measurement : Measure the absorbance of the DNPH-derivatized sample at 370 nm.

-

Quantification : Calculate the carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹). Normalize the results to the total protein concentration.

Conclusion

The in vitro antioxidant properties of this compound are robust and well-supported by evidence from a range of experimental models. Its activity stems from a dual approach: direct chemical neutralization of reactive oxygen species through a regenerable thiol group, and indirect biological modulation of endogenous antioxidant defenses, such as the upregulation of metallothioneins and the preservation of the glutathione system.[1][5][7][10] These antioxidant actions are distinct from but complementary to its well-established role as a PC-PLC and SMS inhibitor, positioning this compound as a compound of significant interest for therapeutic strategies targeting diseases with an underlying oxidative stress pathology. The protocols and data presented herein provide a comprehensive foundation for researchers and drug development professionals seeking to further investigate or harness the antioxidant potential of this compound.

References

- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant. | University of Kentucky College of Arts & Sciences [aaas.as.uky.edu]

- 10. researchgate.net [researchgate.net]

- 11. In vivo administration of this compound leads to protection of subsequently isolated gerbil brain mitochondria subjected to in vitro oxidative stress induced by amyloid beta-peptide and other oxidative stressors: relevance to Alzheimer's disease and other oxidative stress-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effect of this compound against amyloid-beta1-42-induced oxidative modification of neuronal proteins: redox proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Core Mechanisms of D609's Anti-inflammatory Action

An In-depth Technical Guide on the Anti-inflammatory Effects of D609 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the xanthate compound this compound in various cell culture models. This compound, or Tricyclodecan-9-yl-xanthogenate, is a well-documented inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), making it a valuable tool for investigating lipid-mediated signaling in inflammation.[1][2] This document details the molecular mechanisms of this compound, its effects on inflammatory signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols for use in a research setting.

This compound exerts its anti-inflammatory effects primarily through the competitive inhibition of two key enzymes:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): As a competitive inhibitor of PC-PLC, this compound blocks the hydrolysis of phosphatidylcholine into the second messengers 1,2-diacylglycerol (DAG) and phosphocholine.[1][2][3] The inhibition constant (Ki) for this compound against PC-PLC has been reported to be 6.4 μM.[3]

-

Sphingomyelin Synthase (SMS): this compound also inhibits both isoforms of sphingomyelin synthase (SMS1 and SMS2).[1][2][4] This enzyme is responsible for the transfer of a phosphocholine group from phosphatidylcholine to ceramide, resulting in the formation of sphingomyelin and DAG.[1][2] By inhibiting SMS, this compound leads to an accumulation of cellular ceramide, a lipid second messenger with known roles in cell cycle arrest and apoptosis.[1][4][5][6]

The modulation of DAG and ceramide levels by this compound has profound effects on downstream signaling pathways that are central to the inflammatory response, most notably the NF-κB and MAPK pathways.

Modulation of Inflammatory Signaling Pathways

Inhibition of NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[7] This frees NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to reduce the transcriptional activation of NF-κB, thereby suppressing the inflammatory cascade.[1][8]

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in transducing extracellular stimuli into cellular responses, including inflammation.[9][10][11] The effect of this compound on MAPK pathways can be complex. For instance, in PC12 cells, this compound was found to repress nerve growth factor (NGF)-mediated induction of c-fos mRNA without affecting ERK activity, while simultaneously activating JNK.[12] This suggests that the impact of this compound on MAPK signaling may be cell-type and stimulus-dependent.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in various in vitro inflammatory models.

| Parameter | Cell Line | Treatment | Effect | Reference(s) |

| Cytokine Production | ||||

| IL-1α, IL-6, NO Release | Mouse Model | Endotoxin Shock | This compound reduces the release of these inflammatory mediators. | [1][8] |

| TNF-α, IL-6, IL-1β | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Pretreatment with this compound can downregulate the production of these cytokines. | [8] |

| Enzyme Inhibition | ||||

| PC-PLC | Bacillus cereus | In vitro assay | Ki = 6.4 μM | [3] |

| cPLA2 | Bovine Spleen | In vitro assay | Ki = 86.25 μM (mixed noncompetitive and uncompetitive inhibition) | [13][14] |

| Arachidonic Acid Release | MDCK cells | A23187 (Ca2+ ionophore) | IC50 ≈ 375 μM | [13][14] |

| Cell Proliferation | ||||

| Proliferation | RAW 264.7, N9, BV-2 | 100 μM this compound | Significantly attenuated proliferation without affecting cell viability. | [1][15] |

| Signaling Pathways | ||||

| NF-κB Transcriptional | Microglia | Inflammatory stimulus | This compound reduced NF-κB transcriptional activation. | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound in cell culture.

Cell Culture and Induction of Inflammation

a. Cell Line: RAW 264.7 (murine macrophage-like cells)

b. Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (potassium salt)

-

Dimethyl sulfoxide (DMSO), cell culture grade

c. Protocol:

-

Cell Culture Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

-

Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein analysis) at a density that will result in 70-80% confluency at the time of treatment. A typical seeding density for a 96-well plate is 1-2 x 10^5 cells/well.[16]

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., 10-100 μM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

This compound Pre-treatment: Pre-treat the cells with this compound-containing medium for 1-2 hours before inducing inflammation.[3]

-

Induction of Inflammation: Stimulate the cells with LPS at a final concentration of 100-1000 ng/mL in the presence of this compound for the desired duration (e.g., 24 hours for cytokine analysis, shorter time points for signaling studies).[3][16]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

a. Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

b. Protocol:

-

Collect 50-100 μL of cell culture supernatant from each well of a 96-well plate.

-

Prepare a standard curve of sodium nitrite (0-100 μM) in the same culture medium.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample and standard.[17]

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Cytokine Production (ELISA)

a. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

b. Protocol (for TNF-α):

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.[4][18]

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and a serial dilution of a known standard of the cytokine to the plate and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[4][18]

-

Quantify the cytokine concentration in the samples based on the standard curve.

Analysis of NF-κB and MAPK Activation (Western Blot)

a. Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

b. Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits PC-PLC and SMS, altering DAG and ceramide levels, which modulate NF-κB and MAPK pathways.

Experimental Workflow

Caption: Workflow for studying this compound's anti-inflammatory effects in LPS-stimulated macrophages.

References

- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytokine Elisa [bdbiosciences.com]

- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]

- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Nitric Oxide Griess Assay [bio-protocol.org]

- 14. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]

D609 as an Anti-Tumor Agent: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl-xanthogenate (D609) is a potent synthetic compound that has garnered significant interest in cancer research for its anti-tumor properties.[1][2] Initially investigated for its antiviral activity, this compound has demonstrated efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and preventing tumor growth in various preclinical models.[3] This technical guide provides an in-depth overview of this compound's core mechanisms of action, detailed experimental protocols for its study, and a summary of its quantitative effects on cancer cells.

Core Mechanism of Action: Dual Inhibition of PC-PLC and SMS

The primary anti-tumor effects of this compound are attributed to its competitive inhibition of two key enzymes involved in lipid signaling: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][4]

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound acts as a competitive inhibitor of PC-PLC, an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol (DAG).[3] The inhibition constant (Ki) of this compound for PC-PLC has been reported to be 6.4 μM.[3][5] By blocking PC-PLC, this compound disrupts the production of DAG, a critical second messenger involved in cell proliferation and survival signaling pathways.

-

Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the synthesis of sphingomyelin from ceramide and PC.[1][6] This inhibition leads to an accumulation of the pro-apoptotic lipid, ceramide, while simultaneously reducing the levels of the pro-survival lipid, DAG.[7] The dual inhibition of PC-PLC and SMS by this compound creates a synergistic anti-tumor effect by shifting the cellular balance towards apoptosis and cell cycle arrest.

Signaling Pathways Modulated by this compound

The inhibition of PC-PLC and SMS by this compound triggers a cascade of downstream signaling events that ultimately lead to its anti-tumor effects.

PC-PLC/SMS Inhibition and Downstream Signaling

This compound's primary action of inhibiting PC-PLC and SMS directly impacts the levels of crucial lipid second messengers, diacylglycerol (DAG) and ceramide. This alteration in the DAG/ceramide ratio is a central node in the signaling network affected by this compound, leading to cell cycle arrest and apoptosis. The increased ceramide levels can activate protein phosphatase 2A (PP2A), which in turn down-regulates the proto-oncogene c-Myc.[1] Reduced c-Myc activity leads to the upregulation of cyclin-dependent kinase (Cdk) inhibitors p21 and p27.[1] These inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes necessary for the S-phase of the cell cycle, leading to a G1 phase arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[7][8] The accumulation of ceramide resulting from SMS inhibition is a key trigger for the intrinsic apoptotic pathway. Additionally, this compound has been shown to enhance FasL-induced apoptosis, suggesting its involvement in the extrinsic pathway as well.[9] The pro-apoptotic effects of this compound are further amplified by its ability to generate reactive oxygen species (ROS), which can induce oxidative stress and mitochondrial damage, leading to the release of cytochrome c and activation of caspases.

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor activity of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the available data on its inhibitory concentration and effects on tumor growth.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 34 ± 8 | [10] |

| PC12 | Pheochromocytoma | ~94 | [11] |

| SKOV3.ip | Ovarian Cancer | Not specified | [12] |

| MDA-MB-231 | Breast Cancer | Not specified | [13] |

| U937 | Human Monocytic Leukemia | Not specified | [7] |

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Nude mice with DU145 xenografts | Prostate Cancer | 50 µg/g body weight, i.p. | Attenuated tumor radiance (proxy for PC-PLC activity) | [10] |

| Mouse skin tumorigenesis model | Skin Cancer | Chronic application with TPA | 97% inhibition of tumor formation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound (Tricyclodecan-9-yl-xanthogenate)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

PC-PLC and SMS Enzyme Activity Assays

These protocols are for measuring the direct inhibitory effect of this compound on its primary targets.

PC-PLC Activity Assay (Amplex Red Method):

-